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Compound of Interest

Compound Name: trideuterio(113C)methanol

Cat. No.: B15088662

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trideuterio(*3C)methanol ([*3C]Ds-methanol) is a stable isotope-labeled analog of methanol. It is
a powerful tool in metabolic research, particularly in studies involving one-carbon metabolism.
The strategic labeling with both a heavy carbon isotope (*3C) and deuterium (D) provides
distinct mass shifts and nuclear magnetic resonance (NMR) properties, making it an invaluable
tracer for elucidating metabolic pathways and quantifying metabolic fluxes. This guide provides
a comprehensive overview of its properties, applications, and the experimental protocols for its
use.

Core Properties

The physical and spectroscopic properties of trideuterio(*3C)methanol are primarily derived
from its isotopic composition. While a dedicated CAS number for this specific multi-labeled
isotopologue is not readily available, its properties can be accurately determined from its
constituent isotopes.

Physical and Chemical Data

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15088662?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15088662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value SourcelCalculation
Chemical Formula 13CDsOH -

Molecular Weight 37.07 g/mol Calculated

CAS Number Not assigned -

Related CAS Numbers

67-56-1 (Methanol)[1][2], 811-
98-3 (Methanol-d4)[3][4],
1849-29-2 (Methanol-d3)[5]

Multiple Sources

Appearance Colorless liquid Inferred from Methanol[2]
Boiling Point ~65 °C Inferred from Methanol-d4
Melting Point ~-98 °C Inferred from Methanol-d4
Density ~0.87 g/mL at 25 °C Inferred from Methanol-d4

Spectroscopic Data

Spectroscopic Property

Expected Characteristics

1H NMR

A singlet for the hydroxyl proton (-OH), the
chemical shift of which is solvent and
concentration-dependent. The methyl protons
are replaced by deuterium, so no signal from the

methyl group will be observed.

13C NMR

A single resonance for the 3C-labeled methyl
carbon. Due to coupling with the three
deuterium atoms (spin 1=1), the signal will
appear as a septet (1:3:6:7:6:3:1) with a
chemical shift around 49 ppm in CDCls.[6]

Mass Spectrometry (EI)

The molecular ion peak ([M]*) will be observed
at m/z = 37. Common fragments would include
the loss of a deuterium atom ([M-D]*) at m/z =
34 and the formyl cation ([CDO]*) at m/z = 31.
The base peak is often [M-D]*.[7]
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Applications in Research

Trideuterio(*3C)methanol is primarily used as a tracer in metabolic studies to investigate

pathways involving one-carbon metabolism. Its dual labeling allows for unambiguous tracking

of the methyl group.

Metabolic Flux Analysis (MFA): The rate of incorporation of the 13C and deuterium labels into
downstream metabolites allows for the quantification of metabolic fluxes through pathways
such as serine synthesis, folate metabolism, and methylation reactions.[8]

Pathway Elucidation: By tracking the fate of the labeled methyl group, researchers can
identify and confirm the activity of metabolic pathways. For example, it can be used to study
the conversion of methanol to formaldehyde and formate.[9]

Enzyme Kinetics: The isotopic labeling can be used to study the kinetic isotope effect of
enzymes that metabolize methanol, providing insights into reaction mechanisms.

Drug Metabolism Studies: It can be used to study the role of one-carbon metabolism in the
biotransformation of drugs and xenobiotics.

Experimental Protocols

The following are generalized protocols for the use of trideuterio(*3C)methanol in cell culture-

based metabolic labeling experiments. Specific parameters should be optimized for the

experimental system being studied.

Cell Culture Labeling

Cell Seeding: Plate cells at a density that will ensure they are in the mid-exponential growth
phase at the time of harvest.

Media Preparation: Prepare the desired cell culture medium, replacing unlabeled methanol
(if present) or supplementing with trideuterio(*3C)methanol at a final concentration typically in
the range of 1-10 mM. The exact concentration should be determined based on the specific
metabolic pathway and cell type.

Labeling: Remove the existing medium from the cells and replace it with the labeling
medium. Incubate the cells for a duration that allows for sufficient label incorporation into the
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metabolites of interest. This can range from a few minutes to several hours.[10]

e Quenching and Extraction: To halt metabolic activity, rapidly aspirate the labeling medium
and quench the cells with a cold solvent, such as liquid nitrogen or an ice-cold 80% methanol
solution.[11] Metabolites are then typically extracted using a biphasic solvent system, such
as methanol/water/chloroform, to separate polar and nonpolar metabolites.[12]

Sample Analysis by NMR Spectroscopy

o Sample Preparation: The dried polar metabolite extract is reconstituted in a deuterated NMR
solvent (e.g., D20) containing a known concentration of an internal standard (e.g., DSS).[13]

 NMR Data Acquisition: Acquire *H and 3C NMR spectra on a high-field NMR spectrometer.
For detailed analysis of 13C labeling, 2D *H-13C HSQC or HMBC experiments are highly
informative.[8]

o Data Processing and Analysis: Process the NMR data using appropriate software. The
isotopic enrichment at specific carbon positions can be determined by comparing the
integrals of the signals from the 13C-labeled and unlabeled isotopologues.[14]

Sample Analysis by Mass Spectrometry

o Sample Preparation: The dried metabolite extracts are reconstituted in a solvent compatible
with the chosen chromatography method (e.g., 50% methanol for reversed-phase liquid
chromatography).[15]

o LC-MS Analysis: Separate the metabolites using liquid chromatography (LC) and detect
them using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

o Data Analysis: The mass isotopologue distribution of each metabolite is determined from the
mass spectra. The fractional enrichment of the 3C and deuterium labels is calculated after
correcting for the natural abundance of stable isotopes.[16]

Visualizations
Methanol Metabolism Pathway
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The primary metabolic pathway for methanol in many organisms involves its oxidation to
formaldehyde and then to formate, which can then enter one-carbon metabolism.

One-Carbon Pool
(e.9., BC-THF derivatives)

Trideuterio(**C)methanol Alcohol Dehydrogenase Trideuterio(*C)formaldehyde Aldehyde D Deuterio(*C)formate
3CD20) (°CDOOH)
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Caption: Metabolic pathway of trideuterio(*3C)methanol.

Experimental Workflow for Metabolic Tracing

The general workflow for a stable isotope tracing experiment using trideuterio(*3C)methanol
involves several key steps from sample preparation to data analysis.
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1. Cell Culture and Labeling
with Trideuterio(*3C)methanol

2. Metabolic Quenching

3. Metabolite Extraction

4. Analytical Measurement
(NMR or LC-MS)

5. Data Processing and
Isotopologue Analysis

6. Biological Interpretation

(Flux Analysis, Pathway ID)
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Caption: Experimental workflow for stable isotope tracing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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